molecular formula C30H33NO4 B5074660 Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5724-21-0

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5074660
CAS No.: 5724-21-0
M. Wt: 471.6 g/mol
InChI Key: MOZOXFHZHOTREU-UHFFFAOYSA-N
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Description

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, methyl, and carboxylate, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and methyl acetoacetate in the presence of a base such as piperidine can yield the desired hexahydroquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include alcohols.
  • Substitution products include nitro and halogenated derivatives.

Scientific Research Applications

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Cyclopentyl 7-(4-hydroxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclopentyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Comparison:

  • Uniqueness: The presence of the methoxy group in Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate imparts unique electronic and steric properties, influencing its reactivity and biological activity.
  • Reactivity: Similar compounds with different substituents (e.g., hydroxy, chloro) may exhibit different reactivity patterns and biological activities due to variations in electronic effects and steric hindrance.

Biological Activity

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 5724-21-0) is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C29H30N2O6\text{C}_{29}\text{H}_{30}\text{N}_2\text{O}_6

Key Features:

  • Functional Groups : The presence of methoxy and methyl phenyl groups contributes to its biological activity.
  • Synthesis : Typically synthesized through multi-step organic reactions involving the Hantzsch reaction, which combines an aldehyde, a β-ketoester, and ammonium acetate in the presence of a catalyst.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds within the hexahydroquinoline class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline can inhibit cancer cell proliferation by inducing apoptosis through various pathways .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. It may act by blocking specific enzymes involved in the inflammatory response, similar to other compounds in its class that have shown effectiveness against conditions like arthritis and asthma .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its structural components may enhance its interaction with microbial targets .

The mechanism by which cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways critical for cell survival in cancer cells or inflammatory processes.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways that regulate growth and inflammation .

Structure-Activity Relationship (SAR)

A detailed examination of the structure-activity relationships has revealed insights into how modifications to the chemical structure impact biological activity:

Compound VariationBiological ActivityNotes
Methoxy vs HydroxyIncreased activity observed with methoxy substitutionInfluences lipophilicity and receptor interaction
Methyl substitutionEnhances potency against cancer cell linesModifies electronic properties
Nitro vs Amino groupsNitro groups showed less activity compared to amino substitutionsIndicates importance of electron-donating groups

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a similar hexahydroquinoline derivative on breast cancer cell lines. Results indicated significant reductions in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential for therapeutic use in inflammatory diseases.

Properties

IUPAC Name

cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO4/c1-18-8-10-21(11-9-18)28-27(30(33)35-24-6-4-5-7-24)19(2)31-25-16-22(17-26(32)29(25)28)20-12-14-23(34-3)15-13-20/h8-15,22,24,28,31H,4-7,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOXFHZHOTREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OC5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386518
Record name ST50709827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5724-21-0
Record name ST50709827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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